molecular formula C13H13Br B13599161 2-(2-Bromopropyl)naphthalene

2-(2-Bromopropyl)naphthalene

Cat. No.: B13599161
M. Wt: 249.15 g/mol
InChI Key: DSZVHHSWRZEFKO-UHFFFAOYSA-N
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Description

2-(2-Bromopropyl)naphthalene is an organic compound with the molecular formula C13H13Br It is a derivative of naphthalene, where a bromopropyl group is attached to the second carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromopropyl)naphthalene can be synthesized through a multi-step process. One common method involves the bromination of naphthalene to form 2-bromonaphthalene, followed by a Friedel-Crafts alkylation reaction with 1-bromopropane. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopropyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-(2-hydroxypropyl)naphthalene or other substituted derivatives.

    Oxidation: Formation of 2-(2-oxopropyl)naphthalene.

    Reduction: Formation of 2-propylnaphthalene.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Bromopropyl)naphthalene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or radical, depending on the reaction conditions. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond . In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13Br

Molecular Weight

249.15 g/mol

IUPAC Name

2-(2-bromopropyl)naphthalene

InChI

InChI=1S/C13H13Br/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10H,8H2,1H3

InChI Key

DSZVHHSWRZEFKO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=CC=CC=C2C=C1)Br

Origin of Product

United States

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